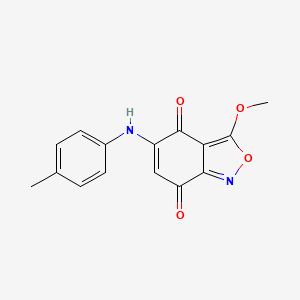![molecular formula C26H18N4O6Se2 B14338612 2,2'-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide] CAS No. 106663-60-9](/img/structure/B14338612.png)
2,2'-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide] is a chemical compound known for its unique structure and properties It consists of a diselane core with two benzamide groups attached to it, each bearing a nitrophenyl substituent
Méthodes De Préparation
The synthesis of 2,2’-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide] typically involves the reaction of diselane precursors with N-(4-nitrophenyl)benzamide under specific conditions. The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2,2’-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions where one or more substituents on the benzamide or nitrophenyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
2,2’-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide] has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide] involves its interaction with molecular targets such as enzymes and proteins. The diselane core and nitrophenyl groups play a crucial role in its binding affinity and reactivity. The pathways involved in its mechanism of action include the modulation of enzyme activity and the alteration of protein structures, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2,2’-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide] can be compared with other similar compounds, such as:
2,2’-(1,2-Diselanediyl)diethanol: This compound has a similar diselane core but different substituents, leading to different chemical and biological properties.
N-(4-Nitrophenyl)benzamide: This compound lacks the diselane core and has different reactivity and applications.
Propriétés
Numéro CAS |
106663-60-9 |
|---|---|
Formule moléculaire |
C26H18N4O6Se2 |
Poids moléculaire |
640.4 g/mol |
Nom IUPAC |
N-(4-nitrophenyl)-2-[[2-[(4-nitrophenyl)carbamoyl]phenyl]diselanyl]benzamide |
InChI |
InChI=1S/C26H18N4O6Se2/c31-25(27-17-9-13-19(14-10-17)29(33)34)21-5-1-3-7-23(21)37-38-24-8-4-2-6-22(24)26(32)28-18-11-15-20(16-12-18)30(35)36/h1-16H,(H,27,31)(H,28,32) |
Clé InChI |
CAHCDYGLOWZTKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[Se][Se]C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


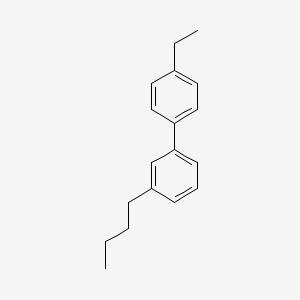

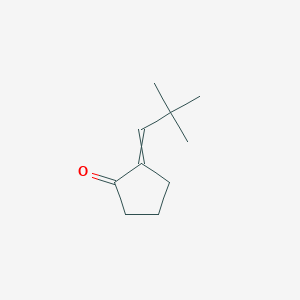
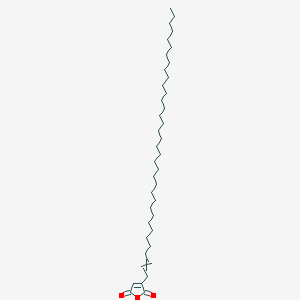




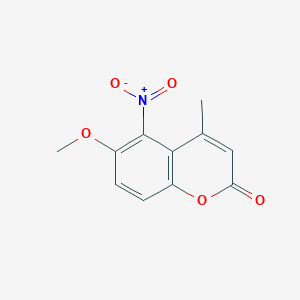
![3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile](/img/structure/B14338588.png)

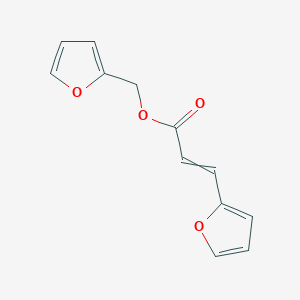
![2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14338596.png)
